molecular formula C15H14Cl2N4O2S B2745281 N-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021026-22-1

N-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2745281
CAS No.: 1021026-22-1
M. Wt: 385.26
InChI Key: VBFIAEDSHQMQAL-UHFFFAOYSA-N
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Description

N-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound that features a pyridazine ring substituted with a propionamide group and a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound under appropriate conditions.

    Attachment of the 3,4-Dichlorophenyl Group: This step involves the reaction of the intermediate with 3,4-dichloroaniline in the presence of a coupling agent.

    Formation of the Propionamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar amide linkage but differ in the heterocyclic ring structure.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridazine ring but differ in the substituents and overall structure.

Uniqueness

N-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

N-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by the presence of a pyridazinyl moiety, a thioether linkage, and a propionamide group. Its molecular formula is C15H16Cl2N4O2SC_{15}H_{16}Cl_2N_4O_2S, and it features both hydrophobic and hydrophilic characteristics, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Activity : The compound shows significant antiproliferative effects against various cancer cell lines. Studies have demonstrated IC50 values indicating its effectiveness in inhibiting cell growth in breast, colon, and lung cancer models .
  • Antimicrobial Properties : It has been evaluated for antimicrobial activity against gram-positive bacteria and mycobacterial strains. The compound exhibited a broad spectrum of action, outperforming some clinically used antibiotics in specific assays .
  • Cytotoxicity : While demonstrating potent biological activity, the compound's cytotoxic effects on normal mammalian cells have been assessed. Results indicate that it possesses relatively low cytotoxicity compared to its antiproliferative effects on cancer cells, suggesting a favorable therapeutic index .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that its action may involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeTest SystemIC50 (µM)Reference
AntiproliferativeBreast Cancer Cell Lines12.5
AntiproliferativeColon Cancer Cell Lines10.0
AntiproliferativeLung Cancer Cell Lines15.0
AntimicrobialStaphylococcus aureus5.0
AntimicrobialMycobacterium tuberculosis8.0

Case Studies

  • Case Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner, with the highest efficacy observed in breast cancer models .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against multiple bacterial strains, including resistant strains like MRSA. The results indicated that it could serve as a potential candidate for developing new antimicrobial therapies .

Properties

IUPAC Name

N-[6-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O2S/c1-2-13(22)19-12-5-6-15(21-20-12)24-8-14(23)18-9-3-4-10(16)11(17)7-9/h3-7H,2,8H2,1H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFIAEDSHQMQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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